Cas no 2172056-69-6 (1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)

1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
- 2172056-69-6
- EN300-1594414
-
- インチ: 1S/C6H7F2N3O/c1-4-5(3-12)9-10-11(4)2-6(7)8/h3,6H,2H2,1H3
- InChIKey: YWKGPWURMKWAJB-UHFFFAOYSA-N
- SMILES: FC(CN1C(C)=C(C=O)N=N1)F
計算された属性
- 精确分子量: 175.05571818g/mol
- 同位素质量: 175.05571818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- XLogP3: 0.7
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594414-10.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1594414-1.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1594414-10000mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 10000mg |
$5897.0 | 2023-09-23 | ||
Enamine | EN300-1594414-2500mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 2500mg |
$2688.0 | 2023-09-23 | ||
Enamine | EN300-1594414-5000mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 5000mg |
$3977.0 | 2023-09-23 | ||
Enamine | EN300-1594414-0.5g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 0.5g |
$1316.0 | 2023-05-26 | ||
Enamine | EN300-1594414-5.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1594414-500mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 500mg |
$1316.0 | 2023-09-23 | ||
Enamine | EN300-1594414-100mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 100mg |
$1207.0 | 2023-09-23 | ||
Enamine | EN300-1594414-0.1g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 0.1g |
$1207.0 | 2023-05-26 |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Introduction to 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172056-69-6)
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2172056-69-6, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both difluoroethyl and methyl substituents in its molecular structure imparts unique chemical properties that make it a subject of intense study and interest.
The molecular structure of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde consists of a triazole ring system functionalized with a formyl group at the 4-position, an ethyl group with two fluorine atoms at the 2-position, and a methyl group at the 5-position. This specific arrangement of functional groups contributes to its reactivity and potential interactions with biological targets. The difluoroethyl moiety, in particular, has been shown to enhance lipophilicity and metabolic stability, making it an attractive feature for drug development.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for their pharmacological properties. Triazole derivatives have been extensively studied due to their ability to modulate various biological pathways. The compound 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has been explored in several preclinical studies for its potential as an intermediate in the synthesis of bioactive molecules. Its unique structural features suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory and infectious diseases.
One of the most compelling aspects of this compound is its potential application in the development of antiviral agents. The triazole ring system is known to interact with viral enzymes such as proteases and polymerases, which are crucial for viral replication. The difluoroethyl group may enhance binding affinity by improving hydrophobic interactions with the target protein. Furthermore, the formyl group at the 4-position can serve as a versatile handle for further chemical modifications, allowing researchers to fine-tune its biological activity.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of small molecules like 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde. Molecular docking studies have revealed that this compound may interact with several key targets relevant to cancer therapy. The combination of its structural features suggests that it could inhibit pathways involved in cell proliferation and survival. These findings have prompted further investigation into its potential as an anticancer agent.
The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms requires precise control over reaction conditions to avoid unwanted side products. However, modern synthetic methodologies have made it possible to achieve high yields and purity levels for such complex molecules. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole ring system efficiently.
The biological evaluation of this compound has shown promising results in initial assays. In vitro studies have indicated that it may possess inhibitory activity against certain enzymes associated with metabolic disorders. Additionally, its interaction with bacterial enzymes has been explored as part of efforts to develop novel antibiotics. The methyl group at the 5-position appears to play a role in stabilizing the molecule during biological interactions.
As research continues to uncover new therapeutic applications for heterocyclic compounds like 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde, it is clear that this molecule holds significant promise for future drug development. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical applications.
The regulatory landscape for new pharmaceutical compounds is stringent but well-established. As such, 2172056-69-6 will need to undergo rigorous testing before being considered for medical use. However, 2172056-69-6's innovative design provides a strong foundation for such efforts and aligns with current trends toward developing targeted therapies with minimal side effects.
2172056-69-6 (1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde) Related Products
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)




